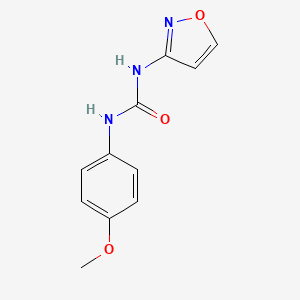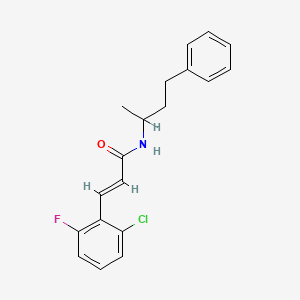![molecular formula C21H22Cl2N2O2 B5305552 {4-[(4-chlorobenzyl)oxy]-3-methoxybenzyl}(4-pyridinylmethyl)amine hydrochloride](/img/structure/B5305552.png)
{4-[(4-chlorobenzyl)oxy]-3-methoxybenzyl}(4-pyridinylmethyl)amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{4-[(4-chlorobenzyl)oxy]-3-methoxybenzyl}(4-pyridinylmethyl)amine hydrochloride is a chemical compound that has been studied extensively in scientific research. This compound is commonly referred to as "CMPD101" and is a potent antagonist of the histamine H3 receptor. The histamine H3 receptor is a G protein-coupled receptor that is primarily found in the central nervous system and plays a role in regulating histamine levels and neurotransmitter release. CMPD101 has been shown to have potential therapeutic applications in a variety of neurological and psychiatric disorders.
Mechanism of Action
CMPD101 acts as an antagonist of the histamine H3 receptor, which regulates histamine levels and neurotransmitter release in the central nervous system. By blocking the histamine H3 receptor, CMPD101 increases the release of neurotransmitters such as dopamine, norepinephrine, and acetylcholine, which are involved in cognitive function, memory, and attention.
Biochemical and Physiological Effects:
CMPD101 has been shown to have several biochemical and physiological effects in preclinical studies. It increases the release of neurotransmitters such as dopamine, norepinephrine, and acetylcholine, which are involved in cognitive function, memory, and attention. CMPD101 also increases the expression of brain-derived neurotrophic factor (BDNF), which is important for neuronal survival and plasticity. Additionally, CMPD101 has been shown to have anti-inflammatory effects and may have neuroprotective properties.
Advantages and Limitations for Lab Experiments
CMPD101 has several advantages for lab experiments. It is a potent and selective antagonist of the histamine H3 receptor, which makes it a valuable tool for studying the role of this receptor in neurological and psychiatric disorders. CMPD101 has also been shown to have good oral bioavailability and brain penetration, which makes it suitable for in vivo studies. However, CMPD101 has some limitations for lab experiments. It has a relatively short half-life and may require frequent dosing in animal studies. Additionally, the hydrochloride salt form of CMPD101 may have some limitations in terms of solubility and stability.
Future Directions
There are several future directions for research on CMPD101. One area of interest is the potential therapeutic applications of CMPD101 in neurological and psychiatric disorders. Preclinical studies have shown promising results, and further research is needed to determine the safety and efficacy of CMPD101 in humans. Another area of interest is the development of new compounds that target the histamine H3 receptor. CMPD101 has provided a valuable starting point for the development of new compounds with improved pharmacological properties. Finally, further research is needed to understand the mechanism of action of CMPD101 and its effects on neurotransmitter release, BDNF expression, and inflammation.
Synthesis Methods
The synthesis of CMPD101 involves several steps, starting with the reaction of 4-chlorobenzyl chloride with 3-methoxybenzyl alcohol to form 4-[(4-chlorobenzyl)oxy]-3-methoxybenzyl alcohol. This intermediate is then reacted with 4-pyridinylmethylamine to form the final product, which is obtained as a hydrochloride salt. The synthesis of CMPD101 has been optimized to produce high yields and purity.
Scientific Research Applications
CMPD101 has been studied extensively in scientific research, particularly in the field of neuroscience. It has been shown to have potential therapeutic applications in a variety of neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD). CMPD101 has been shown to improve cognitive function, memory, and attention in preclinical studies.
properties
IUPAC Name |
N-[[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]methyl]-1-pyridin-4-ylmethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O2.ClH/c1-25-21-12-18(14-24-13-16-8-10-23-11-9-16)4-7-20(21)26-15-17-2-5-19(22)6-3-17;/h2-12,24H,13-15H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCVZMCUBAPDRBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CNCC2=CC=NC=C2)OCC3=CC=C(C=C3)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]methyl]-1-pyridin-4-ylmethanamine;hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{2-[(phenylsulfonyl)methyl]benzyl}-2-(trifluoromethyl)morpholine](/img/structure/B5305476.png)
amino]-1-piperidinyl}-2-oxoethyl)urea](/img/structure/B5305494.png)
![N-[(2-morpholin-4-ylpyridin-3-yl)methyl]-8-(trifluoromethyl)quinolin-4-amine](/img/structure/B5305496.png)
![4-oxo-4-[4-(2-thienylsulfonyl)-1-piperazinyl]butanoic acid](/img/structure/B5305501.png)
![1-[2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoyl]-4-(hydroxymethyl)-4-azepanol](/img/structure/B5305509.png)

![N,1-dimethyl-6-propyl-N-{[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5305526.png)
![methyl 5-({[(1-ethyl-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)acetyl]amino}methyl)-2-furoate](/img/structure/B5305529.png)
![2-(ethylthio)-5-(2-methoxyphenyl)-1-methyl-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(1H,6H)-dione](/img/structure/B5305533.png)
![4-(tetrahydro-2H-pyran-2-ylmethyl)-1-thieno[3,2-d]pyrimidin-4-ylpiperidine-4-carboxylic acid](/img/structure/B5305537.png)
![methyl 3-{[(4-ethoxyphenyl)sulfonyl]amino}benzoate](/img/structure/B5305544.png)

![N-(4-methoxy-2-methylphenyl)-4-[6-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5305570.png)
![2-[1-acetyl-3-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-yl]phenol](/img/structure/B5305575.png)